molecular formula C11H16N2S B479695 1',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-cyclopenta[d]pyrimidine]-2'-thiol CAS No. 5778-25-6

1',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-cyclopenta[d]pyrimidine]-2'-thiol

Cat. No. B479695
CAS RN: 5778-25-6
M. Wt: 208.33g/mol
InChI Key: ZEZYTDGHOMCZJC-UHFFFAOYSA-N
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Description

1,5,6,7-Tetrahydrospiro[cyclopentane-1,4'-cyclopenta[d]pyrimidine]-2'-thiol (THCP) is an important molecule in the field of medicinal chemistry. It is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. THCP has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-viral properties. In addition, THCP has been used in a variety of laboratory and clinical applications, including drug delivery, drug synthesis, and drug screening.

Scientific Research Applications

Synthesis and Structural Analysis

Spirocyclic compounds, including structures similar to 1',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-cyclopenta[d]pyrimidine]-2'-thiol, have been a focal point of research due to their unique chemical properties and potential applications. The synthesis and structural analysis of these compounds offer insights into their stability, reactivity, and potential for further functionalization. For instance, studies have demonstrated the synthesis of spirocyclic compounds through cyclocondensation reactions, highlighting their envelope conformations and intermolecular hydrogen bonding in crystal structures (Shi et al., 2010).

Antineoplastic and Antimonoamineoxidase Activity

Another significant area of research involves the exploration of spirocyclic compounds for their biological activities, including antineoplastic and antimonoamineoxidase activities. These studies indicate the potential of spiro derivatives in therapeutic applications, particularly in cancer treatment and the management of mood disorders. The synthesis of new spiro-derivatives of benzo[h]quinazolines has shown promising results in both antineoplastic and antimonoamineoxidase activities, expanding the scope of these compounds in medicinal chemistry (Markosyan et al., 2010).

Novel Synthetic Approaches

Research on spirocyclic compounds also focuses on developing novel synthetic approaches to enhance the efficiency and yield of these complex molecules. Modular approaches to cyclopentanoids and their heteroanalogs have been devised, utilizing diverse synthetic strategies such as photo-thermal olefin metathesis and Diels–Alder reactions. These methods facilitate the construction of cyclopentane rings with diverse architecture, offering a versatile toolkit for the synthesis of spirocyclic compounds (Kotha & Tangella, 2020).

Antimicrobial Activity

The search for new antimicrobial agents has also led to the investigation of spirocyclic compounds. Studies have characterized new spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives for their acid-base properties, lipophilicity, and evaluated their antimicrobial activity against various bacterial and fungal strains. The results suggest that certain spirocyclic compounds exhibit moderate and selective activity against Gram-positive bacterial strains, highlighting their potential as antimicrobial agents (Candia et al., 2017).

properties

IUPAC Name

spiro[3,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine-4,1'-cyclopentane]-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c14-10-12-9-5-3-4-8(9)11(13-10)6-1-2-7-11/h1-7H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZYTDGHOMCZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C3=C(CCC3)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701122698
Record name Spiro[cyclopentane-1,4′-[4H]cyclopentapyrimidine]-2′(1′H)-thione, 3′,5′,6′,7′-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701122698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-cyclopenta[d]pyrimidine]-2'-thiol

CAS RN

5778-25-6
Record name Spiro[cyclopentane-1,4′-[4H]cyclopentapyrimidine]-2′(1′H)-thione, 3′,5′,6′,7′-tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5778-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[cyclopentane-1,4′-[4H]cyclopentapyrimidine]-2′(1′H)-thione, 3′,5′,6′,7′-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701122698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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